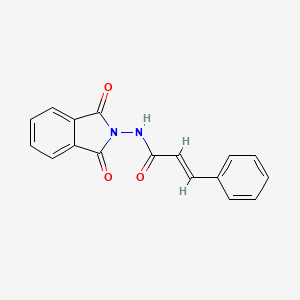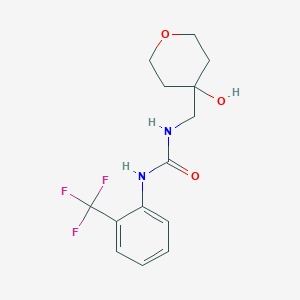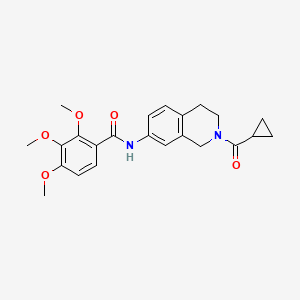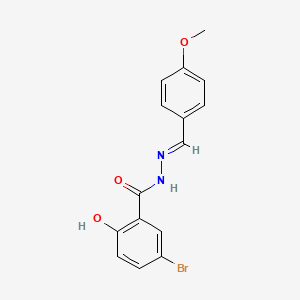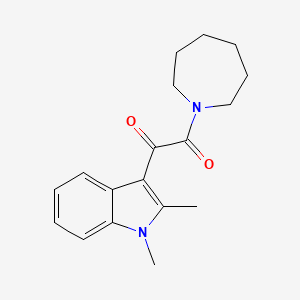
1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic compound with potential applications in scientific research. It is also known as 1-(1-azepanyl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione or simply ADIE.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Formation of Benzazepines from Indoles : A study detailed the reaction between indole compounds and acetylenedicarboxylate, leading to the formation of benzazepines, a process that involves complex transformations and provides insights into the synthetic routes for related compounds (Acheson, Bridson, & Cameron, 1972).
- Azepino[3,4-b]indol Synthesis : Research has described methods for synthesizing azepino[3,4-b]indol derivatives, highlighting the versatility of these compounds in chemical synthesis and their potential as intermediates in pharmaceutical research (Chacun-Lefevre, Joseph, & Mérour, 2000).
Potential Applications
- Inhibitors of HIV-1 Attachment : Derivatives of the compound were studied for their efficacy as inhibitors of HIV-1 attachment, illustrating the compound's potential relevance in therapeutic contexts. Notably, modifications of the indole moiety improved pharmaceutical properties and showed promise in clinical studies (Wang et al., 2009).
- Photochromic Properties : Investigations into the photochromic properties of related compounds have demonstrated potential applications in materials science, where the ability to change color under light exposure could be utilized in various technologies (Krayushkin et al., 2001).
Synthesis Challenges and Solutions
- Rhodium(III)-Catalyzed Synthesis : A recent study showcased the use of rhodium(III) catalysis for synthesizing benzo[c]azepine-1,3(2H)-diones, a method that could potentially simplify the production of complex molecules related to 1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione (Xu et al., 2021).
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-16(14-9-5-6-10-15(14)19(13)2)17(21)18(22)20-11-7-3-4-8-12-20/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCAMTATVUFBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-5-methoxy-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717701.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2717705.png)


![2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2717712.png)
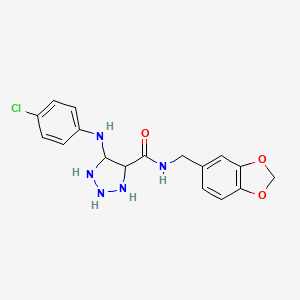
![3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid](/img/structure/B2717714.png)
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2717718.png)
